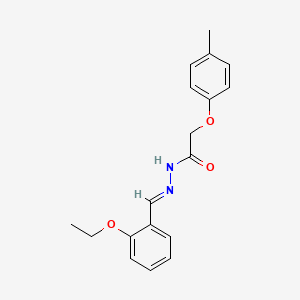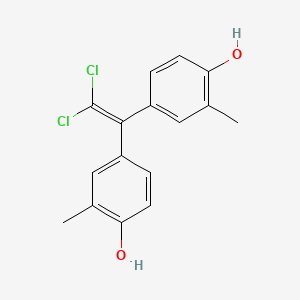
4,4'-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol): is a chemical compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.195 g/mol . This compound is known for its unique structure, which includes two methylphenol groups connected by a dichloroethene bridge. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) typically involves the reaction of 2-methylphenol with a dichloroethene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenol groups are oxidized to quinones.
Reduction: Reduction reactions can convert the dichloroethene bridge to a more reduced form, such as a single bond.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Reduced dichloroethene derivatives
Substitution: Substituted phenol derivatives
科学研究应用
Chemistry: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving the reactivity of phenol derivatives .
Biology: In biological research, this compound is used to study the effects of phenolic compounds on biological systems. It can be used as a model compound to understand the behavior of similar phenolic compounds in biological environments .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require phenolic intermediates .
作用机制
The mechanism of action of 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with biological molecules, affecting their structure and function. The dichloroethene bridge can undergo chemical transformations that influence the overall reactivity of the compound .
相似化合物的比较
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2,6-dinitrophenol): This compound has nitro groups instead of methyl groups, which significantly alters its chemical properties.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-methylphenol): The presence of an additional chlorine atom changes the reactivity and stability of the compound.
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-nitrophenol): The nitro groups in this compound make it more reactive towards nucleophiles compared to the methyl-substituted version.
Uniqueness: 4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol) is unique due to its specific combination of phenol and dichloroethene groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
78743-93-8 |
|---|---|
分子式 |
C16H14Cl2O2 |
分子量 |
309.2 g/mol |
IUPAC 名称 |
4-[2,2-dichloro-1-(4-hydroxy-3-methylphenyl)ethenyl]-2-methylphenol |
InChI |
InChI=1S/C16H14Cl2O2/c1-9-7-11(3-5-13(9)19)15(16(17)18)12-4-6-14(20)10(2)8-12/h3-8,19-20H,1-2H3 |
InChI 键 |
HYFYBDIXIGPGBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



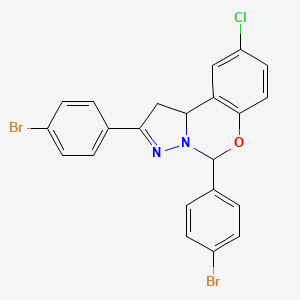
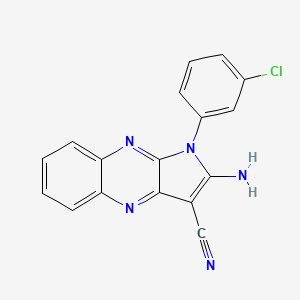

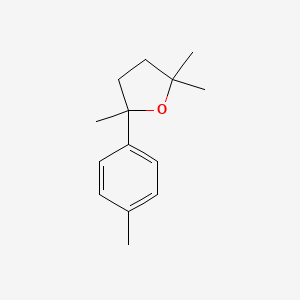

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11974096.png)
![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11974098.png)


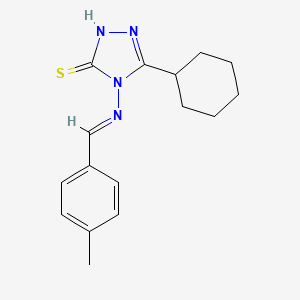
![Benzyl (2E)-2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974124.png)
